Cas no 669088-82-8 (1,2-Cyclopropanedimethanol, 3,3-difluoro-, (1R,2R)-)
669088-82-8 structure
Product Name:1,2-Cyclopropanedimethanol, 3,3-difluoro-, (1R,2R)-
CAS-nummer:669088-82-8
MF:C5H8F2O2
MW:138.112628936768
CID:4126014
PubChem ID:21044034
Update Time:2025-04-24
1,2-Cyclopropanedimethanol, 3,3-difluoro-, (1R,2R)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,2-Cyclopropanedimethanol, 3,3-difluoro-, (1R,2R)-
- AB85429
- 405150-88-1
- [2,2-DIFLUORO-3-(HYDROXYMETHYL)CYCLOPROPYL]METHANOL
- [(1R,3R)-2,2-difluoro-3-(hydroxymethyl)cyclopropyl]methanol
- F2147-3997
- 1393563-23-9
- 669088-82-8
- KSYJIMLAIWGZHF-UHFFFAOYSA-N
- AKOS026716796
- 1,2-Cyclopropanedimethanol, 3,3-difluoro-, (1R,2R)-rel-
- (3,3-difluorocyclopropane-1,2-diyl)dimethanol
- 911210-82-7
- 1,2-Cyclopropanedimethanol, 3,3-difluoro-, (1S,2S)-
- SCHEMBL5834985
-
- Inchi: 1S/C5H8F2O2/c6-5(7)3(1-8)4(5)2-9/h3-4,8-9H,1-2H2/t3-,4-/m0/s1
- InChI-sleutel: KSYJIMLAIWGZHF-IMJSIDKUSA-N
- LACHT: [C@@H]1(CO)C(F)(F)[C@H]1CO
Berekende eigenschappen
- Exacte massa: 138.04923582Da
- Monoisotopische massa: 138.04923582Da
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 9
- Aantal draaibare bindingen: 2
- Complexiteit: 104
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 2
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: -0.2
- Topologisch pooloppervlak: 40.5Ų
1,2-Cyclopropanedimethanol, 3,3-difluoro-, (1R,2R)- Gerelateerde literatuur
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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